molecular formula C25H20N6O4S B11214409 N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide

N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide

Cat. No.: B11214409
M. Wt: 500.5 g/mol
InChI Key: CWCCHLRNWYXNSD-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the nitrophenyl and ethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalytic agents, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide involves interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives with different substituents. Examples may include:

  • N-(4-Methoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide
  • N-(4-Chlorophenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H20N6O4S

Molecular Weight

500.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20N6O4S/c1-2-35-19-12-10-17(11-13-19)26-22(32)15-36-25-27-21-9-4-3-8-20(21)24-28-23(29-30(24)25)16-6-5-7-18(14-16)31(33)34/h3-14H,2,15H2,1H3,(H,26,32)

InChI Key

CWCCHLRNWYXNSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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